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Compound of Interest

Compound Name: 4-(4-Aminophenoxy)benzoic acid

Cat. No.: B112425

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 4-(4-
aminophenoxy)benzoic acid against two structural analogues: 4-aminobenzoic acid and 4-
phenoxybenzoic acid. By presenting key experimental data from Fourier-Transform Infrared
Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass
Spectrometry (MS), this document serves as a valuable resource for the structural validation
and characterization of 4-(4-aminophenoxy)benzoic acid.

The structural confirmation of a molecule is a critical step in chemical research and drug
development. Spectroscopic techniques provide a detailed fingerprint of a compound's
molecular structure. This guide offers a side-by-side comparison of the expected and observed
spectral features, facilitating the unambiguous identification of 4-(4-aminophenoxy)benzoic
acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(4-aminophenoxy)benzoic
acid and its structural analogues. Please note that the data for 4-(4-aminophenoxy)benzoic
acid is predicted, as comprehensive experimental data is not readily available in the public
domain.
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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The table below compares the characteristic vibrational frequencies.

4-(4-
( . 4-Aminobenzoic 4-Phenoxybenzoic
. aminophenoxy)ben . . . .

Functional Group . . acid (Experimental) acid (Experimental)

zoic acid

. (cm™) (cm™)

(Predicted) (cm™?)
O-H (Carboxylic Acid) 3300-2500 (broad) 3300-2500 (broad) 3300-2500 (broad)
N-H (Amine) 3450-3300 3466, 3370
C-H (Aromatic) 3100-3000 3050-3000 3100-3000
C=0 (Carboxylic Acid) ~1680 ~1680 ~1685
C=C (Aromatic) 1600-1450 1620, 1520 1605, 1585, 1490
C-O (Ether) ~1240 - ~1240
C-N (Amine) ~1300 ~1310

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy

1H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms in a molecule. The chemical shifts (d) are reported in parts per million (ppm)
relative to a standard reference.
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4-(4-
( . 4-Aminobenzoic 4-Phenoxybenzoic
Proton aminophenoxy)ben . . . .
. . . acid (Experimental) acid (Experimental)
Environment zoic acid ( 2] ( )
m m

(Predicted) (ppm) A A
-COOH ~12.5 (s, 1H) ~11.9 (s, 1H) ~12.9 (s, 1H)
Aromatic H (ortho to -

~7.9 (d, 2H) 7.65 (d, 2H) 8.05 (d, 2H)
COOH)
Aromatic H (meta to -

~7.0 (d, 2H) 6.57 (d, 2H) 7.05 (d, 2H)
COOH)
Aromatic H (ortho to -

~7.0 (d, 2H) - 7.42 (t, 2H)
O-)
Aromatic H (meta to -

~6.7 (d, 2H) - 7.20 (t, 1H)
O-)
Aromatic H (para to -

7.08 (d, 2H)

O-)
-NH: ~5.0 (s, 2H) 5.89 (s, 2H)

s = singlet, d = doublet, t = triplet

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.
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4-(4-
( . 4-Aminobenzoic 4-Phenoxybenzoic
Carbon aminophenoxy)ben ] ] ] )
. . . acid (Experimental) acid (Experimental)
Environment zoic acid ( ) ( 3]
m m

(Predicted) (ppm) A H
-C=0 ~167 ~167.5 ~167.0
Aromatic C (C-COOH) ~125 ~119.0 ~125.0
Aromatic C (ortho to -

~132 ~131.5 ~132.0
COOH)
Aromatic C (meta to -

~116 ~113.8 ~117.0
COOH)
Aromatic C (C-0) ~158 - ~162.0
Aromatic C (C-N) ~148 ~151.0 -
Aromatic C (ortho to -

~122 - ~120.0
O-)
Aromatic C (meta to -

~120 - ~130.0
O-)
Aromatic C (para to -

- - ~124.0
O-)
Aromatic C (ortho to -

~115 ~113.8 -
NH2)
Aromatic C (meta to -

~122 ~131.5 -

NH2)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight.
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4-(4-
( . 4-Aminobenzoic 4-Phenoxybenzoic

aminophenoxy)ben . . . .

lon . . acid (Experimental) acid (Experimental)
zolc acid (miz)[4][5] (miz)[6][7]
(Predicted) (m/z)

[M]* 229.07 137.05 214.06

[M-OH]* 212.07 120.04 197.06

[M-COOH]* 184.08 92.05 169.07

Experimental Workflow and Protocols

The validation of a chemical structure through spectroscopic methods follows a logical workflow
to ensure accurate and reliable results.
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Spectroscopic Validation Workflow
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'

Comparison with
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Validation of 4-(4-aminophenoxy)benzoic
Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112425#spectroscopic-validation-of-4-4-
aminophenoxy-benzoic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of
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and industry. Email: info@benchchem.com
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